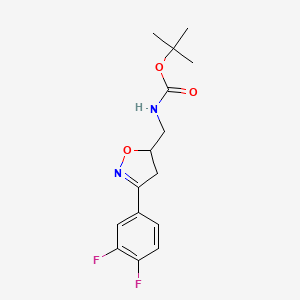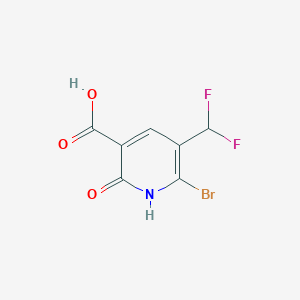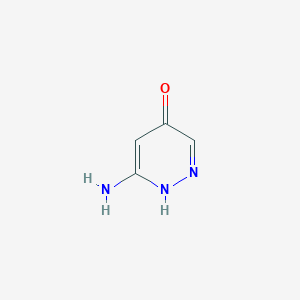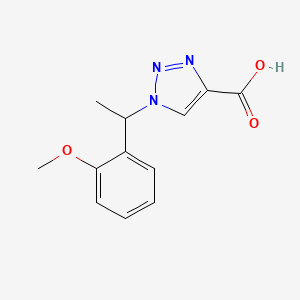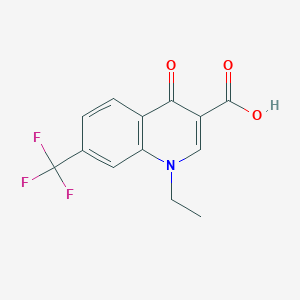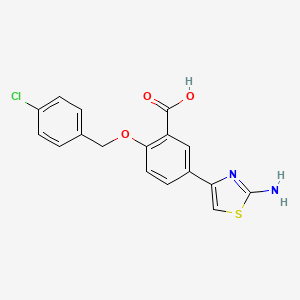
2-Methyl-6-propoxypyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-propoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propoxypyrimidine-4-carboxylic acid typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction or other multi-step synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-propoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-Methyl-6-propoxypyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-propoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar in structure but with an amino group instead of a propoxy group.
2-Hydroxy-6-methylpyridine-4-carboxylic acid: Similar in structure but with a hydroxy group instead of a propoxy group.
Uniqueness
2-Methyl-6-propoxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
2-methyl-6-propoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-8-5-7(9(12)13)10-6(2)11-8/h5H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
UHCOGMICLQTIBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC(=NC(=C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


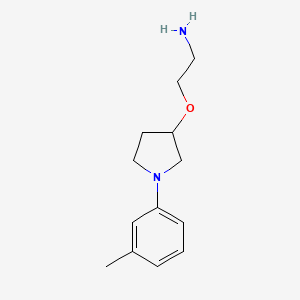
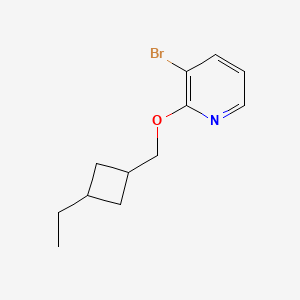


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)
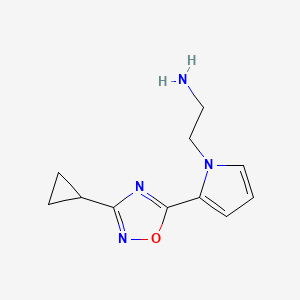
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
